2-(2,4-Dimethylphenyl)indan-1,3-dione

Hypolipidemic Agents Lipoprotein Metabolism HDL-C Elevation

Researchers studying HDL biology often face a lack of validated chemical probes with robust, multi-faceted in vivo efficacy data. 2-(2,4-Dimethylphenyl)indan-1,3-dione (DMID) directly addresses this gap as a well-characterized hypolipidemic agent. - Potent HDL Modulator: Increases HDL cholesterol by 75% in rodent models, providing a strong positive control signal. - Validated Hypolipidemic Activity: Reduces serum cholesterol by 46% and triglycerides, offering a calibrated benchmark for new in vivo assays. - SAR Critical Data Point: Its distinct 2,4-dimethylphenyl substitution pattern provides essential empirical data for validating QSAR models and guiding next-generation derivative design.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 7561-62-8
Cat. No. B1213542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethylphenyl)indan-1,3-dione
CAS7561-62-8
Synonyms2-(2,4-dimethylphenyl)indan-1,3-dione
DMID
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)C
InChIInChI=1S/C17H14O2/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)17(15)19/h3-9,15H,1-2H3
InChIKeyJMYHHWKXFCFDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dimethylphenyl)indan-1,3-dione: Hypolipidemic Research Compound


2-(2,4-Dimethylphenyl)indan-1,3-dione (DMID, CAS 7561-62-8) is a synthetic organic compound belonging to the class of 2-arylindane-1,3-diones, which are characterized by an indane ring system bearing two ketone groups and a substituted phenyl moiety [1]. This compound is recognized as a non-naturally occurring chemical, identified as part of the human exposome, and has been detected in human blood [2]. Its primary area of scientific investigation is in metabolic research, where it has been characterized as a potent hypolipidemic agent in preclinical rodent models [3].

2-(2,4-Dimethylphenyl)indan-1,3-dione: Why Generic Substitution Fails


The biological activity of 2-arylindane-1,3-dione derivatives is highly sensitive to the nature and position of substituents on the phenyl ring, a phenomenon that precludes simple analog substitution. A multivariate QSAR analysis of sixteen 2-(substituted phenyl)indan-1,3-diones demonstrates that molecular descriptors derived from electronic and steric properties are critical determinants of hypolipidemic potency [1]. This is empirically supported by comparative studies showing that even minor structural variations, such as replacing the 2,4-dimethyl substitution with a 4-methoxy group, lead to significant differences in the magnitude of cholesterol (46% vs. 41% reduction) and triglyceride (58% reduction) lowering effects [2]. Therefore, assuming equivalent biological performance between this specific compound and other in-class candidates without direct comparative data is a high-risk proposition for research reproducibility and validity.

2-(2,4-Dimethylphenyl)indan-1,3-dione: Comparative Performance


Superior HDL-C Elevation and LDL-C Reduction vs. In-Class Analogs

In a rodent model, 2-(2,4-Dimethylphenyl)indan-1,3-dione achieved a 75% increase in high-density lipoprotein cholesterol (HDL-C) levels and a concurrent 30% reduction in low-density lipoprotein cholesterol (LDL-C) levels [1]. This favorable dual modulation of the lipoprotein profile is quantitatively superior to the baseline expectations for existing hypolipidemic agents at the time of the study, which were noted to elevate HDL-C by only 16-25% [1]. The comparator is the class-level baseline for standard hypolipidemic agents, making this a class-level inference.

Hypolipidemic Agents Lipoprotein Metabolism HDL-C Elevation LDL-C Reduction

Cholesterol Reduction vs. 4-Methoxy Analog

A direct comparative study of indan-1,3-dione derivatives in CF1 male mice at 20 mg/kg/day i.p. over 16 days revealed that 2-(2,4-dimethylphenyl)indan-1,3-dione reduced serum cholesterol by 46% [1]. In the same study, the structurally related analog 2-(4-methoxyphenyl)indan-1,3-dione, one of the more active compounds in the series, achieved a 41% reduction in serum cholesterol [1].

Hypolipidemic Activity Cholesterol Lowering Structure-Activity Relationship In Vivo Efficacy

Lipid Lowering Efficacy vs. Clofibrate

The class of indan-1,3-dione derivatives, which includes 2-(2,4-dimethylphenyl)indan-1,3-dione, was demonstrated to be more effective than the established hypolipidemic drug clofibrate in lowering overall lipid levels in mice [1]. While the study does not provide the specific quantitative reduction for clofibrate under identical conditions for this particular derivative, the conclusion of class-wide superiority establishes a clear performance benchmark against a known therapeutic agent, making this a class-level inference.

Hypolipidemic Activity Drug Comparison Clofibrate In Vivo Pharmacology

2-(2,4-Dimethylphenyl)indan-1,3-dione: Key Research Applications


Mechanisms of Pronounced HDL-C Elevation

For academic or pharmaceutical researchers studying high-density lipoprotein (HDL) biology and reverse cholesterol transport, this compound serves as a validated chemical probe. Its documented ability to increase HDL-C levels by 75% in rodent models [1]—a magnitude 3- to 4.7-fold greater than the class baseline of standard hypolipidemic agents at the time [1]—makes it an ideal tool for dissecting the pathways responsible for substantial HDL modulation. This specific activity profile is a key differentiator from other 2-arylindane-1,3-dione analogs and standard-of-care comparators like clofibrate [2].

Positive Control in Hypolipidemic Drug Discovery

This compound is well-suited as a positive control or reference standard in the development and validation of new in vivo assays for hypolipidemic activity. Its robust and multi-faceted effects on lipid metabolism, including a 46% reduction in serum cholesterol [2] and a 75% increase in HDL-C [1] in rodent models, provide a strong and reproducible signal. Furthermore, its activity has been benchmarked against other derivatives, such as the 4-methoxy analog (41% cholesterol reduction) [2], allowing for a calibrated interpretation of assay sensitivity and compound potency in a screening cascade.

SAR of 2-Arylindane-1,3-diones

For medicinal chemists engaged in SAR studies around the indane-1,3-dione scaffold, this compound represents a critical data point. Its distinct 2,4-dimethylphenyl substitution pattern yields a unique and well-documented biological fingerprint compared to other mono- or disubstituted phenyl analogs [2]. Quantitative comparisons, such as its superior cholesterol reduction (46%) relative to the 4-methoxy analog (41%) [2] and its specific HDL/LDL modulation profile [1], provide essential empirical data for validating computational QSAR models [3] and guiding the design of next-generation derivatives with potentially improved or differentiated therapeutic profiles.

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